Cas no 1806443-14-0 (2-Iodo-4-(2-oxopropyl)mandelic acid)

2-Iodo-4-(2-oxopropyl)mandelic acid is a specialized organic compound featuring a mandelic acid backbone substituted with an iodo group at the 2-position and a 2-oxopropyl moiety at the 4-position. This structure imparts unique reactivity, making it valuable as an intermediate in synthetic organic chemistry, particularly in the preparation of pharmaceuticals and fine chemicals. The presence of both iodine and carbonyl functionalities enhances its utility in cross-coupling reactions and further derivatization. Its high purity and well-defined structure ensure consistent performance in research and industrial applications. The compound is typically handled under controlled conditions due to its sensitivity to light and moisture.
2-Iodo-4-(2-oxopropyl)mandelic acid structure
1806443-14-0 structure
商品名:2-Iodo-4-(2-oxopropyl)mandelic acid
CAS番号:1806443-14-0
MF:C11H11IO4
メガワット:334.107115983963
CID:4941183

2-Iodo-4-(2-oxopropyl)mandelic acid 化学的及び物理的性質

名前と識別子

    • 2-Iodo-4-(2-oxopropyl)mandelic acid
    • インチ: 1S/C11H11IO4/c1-6(13)4-7-2-3-8(9(12)5-7)10(14)11(15)16/h2-3,5,10,14H,4H2,1H3,(H,15,16)
    • InChIKey: WEULDCRYHOPUSN-UHFFFAOYSA-N
    • ほほえんだ: IC1C=C(C=CC=1C(C(=O)O)O)CC(C)=O

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 279
  • トポロジー分子極性表面積: 74.6
  • 疎水性パラメータ計算基準値(XlogP): 1.1

2-Iodo-4-(2-oxopropyl)mandelic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A015025607-1g
2-Iodo-4-(2-oxopropyl)mandelic acid
1806443-14-0 97%
1g
1,490.00 USD 2021-06-18
Alichem
A015025607-500mg
2-Iodo-4-(2-oxopropyl)mandelic acid
1806443-14-0 97%
500mg
790.55 USD 2021-06-18
Alichem
A015025607-250mg
2-Iodo-4-(2-oxopropyl)mandelic acid
1806443-14-0 97%
250mg
484.80 USD 2021-06-18

2-Iodo-4-(2-oxopropyl)mandelic acid 関連文献

2-Iodo-4-(2-oxopropyl)mandelic acidに関する追加情報

Comprehensive Analysis of 2-Iodo-4-(2-oxopropyl)mandelic acid (CAS No. 1806443-14-0): Properties, Applications, and Industry Insights

In the rapidly evolving field of organic chemistry, 2-Iodo-4-(2-oxopropyl)mandelic acid (CAS No. 1806443-14-0) has emerged as a compound of significant interest due to its unique structural features and versatile applications. This iodinated mandelic acid derivative combines a 2-oxopropyl group with a mandelic acid backbone, making it a valuable intermediate in pharmaceutical synthesis and material science. Researchers and industry professionals are increasingly exploring its potential, driven by the growing demand for high-purity specialty chemicals and custom synthesis solutions.

The molecular structure of 2-Iodo-4-(2-oxopropyl)mandelic acid features a chiral center, which is pivotal for its stereoselective applications. This characteristic aligns with current trends in asymmetric synthesis and chiral drug development, topics frequently searched in academic and industrial databases. The presence of both iodo and ketone functional groups enables diverse chemical transformations, including cross-coupling reactions and nucleophilic substitutions, making it a versatile building block for complex organic molecules.

From an industrial perspective, the compound's relevance is amplified by its role in API (Active Pharmaceutical Ingredient) synthesis. Pharmaceutical companies are actively investigating iodo-substituted compounds like this for their potential in developing targeted therapies, particularly in oncology and neurology. Recent patent filings and publications highlight its utility in creating protease inhibitors and enzyme modulators, addressing the industry's focus on precision medicine and personalized treatment options.

Quality control and analytical characterization of CAS 1806443-14-0 are critical aspects for end-users. Advanced techniques such as HPLC purity testing, mass spectrometry, and chiral chromatography are employed to ensure batch-to-batch consistency. These procedures resonate with laboratory professionals searching for analytical method validation protocols and reference standard preparation guidelines. The compound's stability under various storage conditions (typically recommended at 2-8°C in amber glass vials) is another frequently queried topic among procurement specialists.

Environmental and regulatory considerations surrounding halogenated compounds have prompted innovations in the synthesis of 2-Iodo-4-(2-oxopropyl)mandelic acid. Green chemistry approaches, including catalytic iodination and solvent-free reactions, are gaining traction as sustainable alternatives. This aligns with global industry trends toward eco-friendly chemical production and waste reduction strategies, topics that dominate environmental chemistry forums and regulatory compliance discussions.

The commercial landscape for 1806443-14-0 reflects the broader fine chemicals market dynamics. Suppliers are increasingly offering custom synthesis services and scale-up solutions to meet diverse research needs. Procurement specialists often search for bulk pricing information, lead times, and technical datasheets, emphasizing the need for transparent supply chain information. The compound's classification under research-use-only status ensures compliance with international trade regulations while supporting academic and industrial innovation.

Future research directions for 2-Iodo-4-(2-oxopropyl)mandelic acid may explore its potential in bioconjugation chemistry and prodrug design, areas experiencing exponential growth in pharmaceutical R&D. The compound's ability to serve as a radiopaque marker in medical imaging applications is another emerging area of investigation. These applications correspond with trending searches in medical chemistry and diagnostic agent development, positioning this compound at the intersection of multiple cutting-edge research fields.

For synthetic chemists working with iodo-substituted mandelic acids, understanding the compound's reaction kinetics and protection-deprotection strategies remains paramount. Online forums and academic platforms show consistent queries about selective deiodination methods and stereocontrol in subsequent transformations. These technical discussions underscore the compound's complexity and the need for specialized knowledge in handling air-sensitive intermediates and light-sensitive compounds.

In conclusion, 2-Iodo-4-(2-oxopropyl)mandelic acid (CAS 1806443-14-0) represents a multifaceted chemical entity with growing importance across scientific disciplines. Its applications span from medicinal chemistry to material science, reflecting the interdisciplinary nature of modern chemical research. As innovation continues in heterocyclic chemistry and organoiodine compounds, this compound will likely maintain its relevance in both academic and industrial settings, addressing the evolving needs of drug discovery programs and specialty chemical manufacturing.

おすすめ記事

推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
Jincang Pharmaceutical (Shanghai) Co., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Jincang Pharmaceutical (Shanghai) Co., LTD.
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd